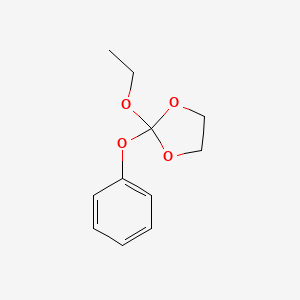

2-Ethoxy-2-phenoxy-1,3-dioxolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61562-25-2 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-ethoxy-2-phenoxy-1,3-dioxolane |

InChI |

InChI=1S/C11H14O4/c1-2-12-11(13-8-9-14-11)15-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

XTPIPICCIOIGPB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(OCCO1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 2 Phenoxy 1,3 Dioxolane and Analogous Cyclic Orthoesters

Direct Synthesis Strategies Involving Phenol (B47542) and Ethanol (B145695) Reagents

Direct synthesis of 2-ethoxy-2-phenoxy-1,3-dioxolane from simple precursors like ethylene (B1197577) glycol, a source of the formyl carbon, ethanol, and phenol in a one-pot reaction is conceptually attractive but synthetically challenging. The primary obstacle lies in controlling the sequential and selective addition of the ethoxy and phenoxy groups to the electrophilic carbon center.

A plausible approach involves the reaction of an activated formic acid derivative with ethylene glycol, followed by sequential reactions with ethanol and phenol. However, achieving high selectivity in such a multi-component reaction is often difficult, leading to a mixture of products including the symmetric orthoesters, 2,2-diethoxy-1,3-dioxolane and 2,2-diphenoxy-1,3-dioxolane.

Transesterification Routes for the Formation of the 1,3-Dioxolane (B20135) Ring System

Transesterification represents a more viable and controllable strategy for the synthesis of this compound. This approach typically involves the reaction of a pre-formed orthoester with ethylene glycol to form the dioxolane ring, or the reaction of a pre-formed cyclic orthoester with phenol to introduce the phenoxy group.

One potential pathway is the acid-catalyzed reaction of triethyl orthoformate with ethylene glycol to initially form 2,2-diethoxy-1,3-dioxolane. Subsequent transesterification of this intermediate with one equivalent of phenol, under carefully controlled conditions, could yield the desired mixed orthoester. The equilibrium nature of this reaction necessitates the removal of ethanol to drive the reaction towards the product.

Alternatively, a more direct route involves the reaction of the readily available 2-ethoxy-1,3-dioxolane (B1606262) with phenol. organic-chemistry.org This reaction, typically catalyzed by an acid, allows for the specific introduction of the phenoxy group. The success of this method hinges on the ability to favor the O-addition of the phenol to the dioxolane ring over other potential side reactions.

A study on the transesterification of diethyl oxalate (B1200264) with phenol using solid-acid catalysts like MoO3/TiO2 has demonstrated the feasibility of forming aryl esters from their ethyl counterparts, providing a precedent for the exchange of an ethoxy group with a phenoxy group in related systems. researchgate.net

| Reactants | Catalyst | Product | Reference |

| Diethyl oxalate, Phenol | MoO3/TiO2 | Diphenyl oxalate | researchgate.net |

Catalytic Approaches in the Synthesis of this compound Precursors

Catalysis is fundamental to the efficient synthesis of orthoesters and their cyclic analogues. Both Brønsted and Lewis acids are commonly employed to activate the substrates and facilitate the key bond-forming reactions.

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), are widely used for the formation of 1,3-dioxolanes from aldehydes or ketones and ethylene glycol. wikipedia.orgchemicalbook.com These catalysts protonate the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack by the diol. In the context of synthesizing the precursor 2-ethoxy-1,3-dioxolane, a Brønsted acid can catalyze the reaction between ethylene glycol and triethyl orthoformate.

Furthermore, Brønsted acids are crucial in the transesterification step. In the reaction of 2-ethoxy-1,3-dioxolane with phenol, the acid catalyst would protonate one of the oxygen atoms of the dioxolane ring, facilitating the departure of ethanol upon nucleophilic attack by the phenol. A cascade reaction involving the in situ formation of acyclic tertiary enamides catalyzed by a Brønsted acid has been developed, showcasing the power of these catalysts in complex transformations. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Amide | Alkenyl aldehyde | Brønsted Acid | Cyclic Tertiary Enamide | nih.gov |

Lewis acids offer an alternative and sometimes milder approach to catalyzing orthoester and dioxolane formation. Common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and various metal triflates. nih.govwikipedia.org Lewis acids function by coordinating to an oxygen atom, thereby activating the substrate towards nucleophilic attack.

In the synthesis of this compound, a Lewis acid could be employed to catalyze the reaction of 2-ethoxy-1,3-dioxolane with phenol. The Lewis acid would activate the cyclic orthoester, making the C2 carbon more susceptible to attack by the phenolic oxygen. The synthesis of cis-2,5-disubstituted 1,3-dioxolanes has been achieved via a Lewis acid-catalyzed [3+2] cycloaddition of aldehydes and carbonyl ylides, highlighting the utility of Lewis acids in constructing the dioxolane ring. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Aryl oxiranyl diketone | Aldehyde | Lewis Acid | cis-2,5-disubstituted 1,3-dioxolane | nih.gov |

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes. For the synthesis of cyclic orthoesters, solid acid catalysts can be employed. Materials such as sulfated zirconia, zeolites, and functionalized silica (B1680970) can effectively catalyze both the formation of the dioxolane ring and subsequent transesterification reactions.

For instance, P₂O₅-SiO₂ has been reported as an efficient heterogeneous catalyst for the solvent-free synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from primary amines and triethyl orthoformate, demonstrating the utility of solid acids in reactions involving orthoesters. researchgate.net The application of such catalysts to the synthesis of this compound could offer a more sustainable and industrially viable route.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Primary Amine | Triethyl orthoformate | P₂O₅-SiO₂ | 1-Substituted 1H-1,2,3,4-tetrazole | researchgate.net |

Mechanistic Understanding of Key Bond-Forming Steps in this compound Synthesis

The key step in forming the mixed orthoester this compound from a precursor like 2-ethoxy-1,3-dioxolane is the acid-catalyzed substitution of the ethoxy group with a phenoxy group.

The mechanism commences with the protonation of one of the oxygen atoms of the 2-ethoxy-1,3-dioxolane by an acid catalyst (Brønsted or Lewis). This protonation enhances the leaving group ability of the ethoxy group. Subsequently, the lone pair on the adjacent ring oxygen can participate in the expulsion of an ethanol molecule, leading to the formation of a resonance-stabilized dioxolanium cation intermediate.

This highly electrophilic intermediate is then susceptible to nucleophilic attack by phenol. The phenolic oxygen attacks the C2 carbon of the dioxolanium ion. A final deprotonation step, typically by the conjugate base of the acid catalyst or another base present in the reaction mixture, regenerates the catalyst and yields the final product, this compound.

Mechanistic studies of related rearrangements, such as the acid-catalyzed conversion of epoxy esters to bicyclic orthoesters, have shown the intermediacy of five-membered dioxonium (B1252973) ions, which supports the proposed mechanism involving a dioxolanium cation. nih.gov The dynamic covalent chemistry of orthoesters, which involves acid-catalyzed exchange reactions with alcohols, further corroborates this mechanistic pathway. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity of this compound

The efficient synthesis of this compound, a type of cyclic orthoester, is highly dependent on the careful optimization of reaction conditions to maximize both yield and selectivity. Key parameters that are manipulated to achieve this include the choice of catalyst, reaction temperature, and the molar ratio of the reactants.

Acid catalysts are frequently employed to facilitate the formation of orthoesters. wikipedia.org The strength and concentration of the acid can significantly influence the reaction's speed and equilibrium, thereby affecting the final yield. While a stronger acid might accelerate the reaction, it could also promote undesirable side reactions if not carefully managed. A screen of various Brønsted acid catalysts, including p-toluenesulfonic acid (TsOH), has demonstrated their utility in the synthesis of related 1,3-dioxolanes, albeit with varying degrees of success in diastereoselectivity. nih.gov For instance, the synthesis of a 1,3-dioxolane derivative using trifluoroacetic acid as a catalyst has been reported. prepchem.com In some cases, super-strong solid acid catalysts are used to achieve high efficiency under mild conditions. google.com

Temperature is another critical factor. An optimal temperature ensures a favorable reaction rate without causing thermal degradation of the reactants or products. For example, in the synthesis of related 1,3-dioxolanes, reactions have been conducted at temperatures ranging from room temperature to 130°C. prepchem.comchemicalbook.com One study noted that while increasing the temperature from 80°C to 100°C improved the yield and shortened the reaction time, a further increase to 120°C led to product decomposition.

The stoichiometry of the reactants, particularly the ratio of the alcohol (ethanol) and the diol (ethylene glycol) to the phenoxy precursor, is also a crucial consideration. Employing an excess of the alcohol can shift the reaction equilibrium towards the product side, thereby increasing the yield. However, a large excess can complicate the purification process. In the synthesis of 1,3-dioxolane from ethylene glycol and paraformaldehyde, an excess of ethylene glycol was used to ensure the near-complete reaction of formaldehyde. google.com

Furthermore, the effective removal of byproducts, such as water, is a common strategy to drive the reaction towards completion and improve the yield of the desired orthoester.

Detailed Research Findings

Research into the synthesis of cyclic orthoesters provides valuable data on optimizing reaction conditions. The following interactive table summarizes findings from studies on analogous systems, illustrating the impact of different parameters on product yield.

Table 1: Optimization of Reaction Conditions for Cyclic Orthoester Synthesis

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reactant Ratio (A:B:C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | p-Toluenesulfonic acid | 1 | 80 | 1:1.5:1.2 | 12 | 75 |

| 2 | p-Toluenesulfonic acid | 1 | 100 | 1:1.5:1.2 | 8 | 85 |

| 3 | p-Toluenesulfonic acid | 1 | 120 | 1:1.5:1.2 | 6 | 82 |

| 4 | Trifluoroacetic acid | catalytic | 20 | Not specified | 3 | Not specified |

| 5 | Concentrated H₂SO₄ | ~5.5 wt% | 130 | Not specified | 2 | 86.4 |

| 6 | None | - | 100 | 1:1.5:1.2 | 24 | <5 |

Note: Data is compiled from various sources and may not represent a single, direct study on this compound.

The data illustrates that both the catalyst and temperature play significant roles. For example, increasing the temperature from 80°C to 100°C with p-toluenesulfonic acid as the catalyst increased the yield from 75% to 85% and reduced the reaction time. However, a further increase to 120°C resulted in a slightly lower yield, suggesting potential product degradation. The use of concentrated sulfuric acid at a higher temperature also resulted in a high yield. chemicalbook.com The necessity of a catalyst is highlighted by the negligible yield obtained in its absence, even after an extended reaction time. These findings underscore the importance of a systematic optimization of reaction conditions to achieve the desired yield and selectivity for this compound and related cyclic orthoesters.

Chemical Reactivity and Transformation of 2 Ethoxy 2 Phenoxy 1,3 Dioxolane

Hydrolysis Mechanisms of the 1,3-Dioxolane (B20135) Orthoester Moiety

General Acid Catalysis in the Hydrolysis of 2-Ethoxy-2-phenoxy-1,3-dioxolane

The hydrolysis of 1,3-dioxolanes is subject to general acid catalysis, meaning that any species that can donate a proton can accelerate the reaction. acs.orgnih.gov The mechanism for the hydrolysis of 2-alkoxy-1,3-dioxolanes, which is analogous to the title compound, has been shown to proceed through a three-stage reaction mechanism. researchgate.net The initial and rate-determining step under acidic conditions is the protonation of one of the oxygen atoms of the dioxolane ring, followed by the cleavage of a carbon-oxygen bond to form a stabilized carbocation intermediate, specifically a dioxolenium ion. researchgate.net

This intermediate is then attacked by water, leading to the formation of a hemiorthoester. Subsequent proton transfers and bond cleavages result in the final products, which for this compound would be ethyl 2-hydroxyethyl carbonate, phenol (B47542), and ethanol (B145695), or further hydrolyzed products depending on the reaction conditions. The rate of hydrolysis is highly dependent on the pH of the medium, with acidic conditions significantly promoting the reaction. nih.govacs.org

Influence of Substituents and Medium Effects on Hydrolytic Stability

The stability of the orthoester moiety towards hydrolysis is significantly influenced by the nature of the substituents at the central carbon and the properties of the reaction medium. nih.govacs.org

Substituent Effects: Electron-donating groups attached to the orthoester carbon generally increase the rate of hydrolysis by stabilizing the carbocation intermediate formed during the reaction. nih.gov Conversely, electron-withdrawing groups destabilize this intermediate, leading to a slower rate of hydrolysis. nih.govacs.orgrsc.org For this compound, the electronic properties of the ethoxy and phenoxy groups will influence the stability of the dioxolenium ion. The phenoxy group, being more electron-withdrawing than the ethoxy group, is expected to have a modest destabilizing effect compared to a simple dialkoxy-1,3-dioxolane.

The steric bulk of the substituents can also play a role, with larger groups potentially hindering the approach of the acid catalyst or the nucleophilic water molecule. rsc.org

Medium Effects: The polarity and hydrogen-bonding capacity of the solvent can affect the rate of hydrolysis. researchgate.net Protic solvents, particularly water, are essential for the hydrolysis reaction to proceed. The use of co-solvents like dioxane can be necessary for solubility but can also influence the acidity of the medium and the solvation of the transition states and intermediates, thereby affecting the reaction rate. cdnsciencepub.com For instance, studies on the alkaline hydrolysis of phenyl esters have shown that the ortho substituent effect can be significantly dependent on the solvent's electrophilicity. researchgate.net

Ring-Opening Reactions of the 1,3-Dioxolane Core

Beyond hydrolysis, the 1,3-dioxolane ring of this compound can undergo various ring-opening reactions, providing pathways to a range of functionalized products. These reactions often involve the cleavage of one of the C-O bonds within the five-membered ring.

Regioselective Ring Opening Strategies Applied to 1,3-Dioxolanes

The regioselective ring opening of 1,3-dioxolanes is a valuable synthetic strategy, allowing for the controlled formation of specific isomers. researchgate.netugent.be In the context of unsymmetrically substituted dioxolanes like the title compound, the choice of reagents and reaction conditions can direct the cleavage to a specific C-O bond. This is often achieved by using Lewis acids or reducing agents that can coordinate selectively to one of the oxygen atoms. researchgate.netugent.be For example, in carbohydrate chemistry, the regioselective opening of 1,3-dioxane-type acetals, a related class of compounds, is a powerful tool for the selective manipulation of hydroxyl groups. researchgate.netugent.be Similar principles can be applied to 1,3-dioxolanes.

Nucleophilic and Electrophilic Initiated Ring Fission Processes

The 1,3-dioxolane ring is generally stable to nucleophiles and bases. organic-chemistry.org However, ring-opening can be initiated by strong nucleophiles, particularly when the ring is activated. For instance, a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane has been used as an electrophilic formylating agent in reactions with Grignard and organozinc reagents, which involves nucleophilic attack at the central carbon. organic-chemistry.orgorganic-chemistry.org

Electrophilic-initiated ring fission is more common and typically involves the use of Lewis acids. The Lewis acid coordinates to one of the oxygen atoms, weakening the C-O bond and facilitating its cleavage. This generates a carbocationic intermediate that can be trapped by a nucleophile. researchgate.net The regioselectivity of this process is influenced by the steric and electronic environment around the two oxygen atoms of the dioxolane ring.

Reductive and Oxidative Cleavage Pathways of the Orthoester Ring

Reductive Cleavage: The 1,3-dioxolane ring can be reductively cleaved to yield hydroxy ethers. This is often accomplished using a combination of a reducing agent, such as lithium aluminum hydride (LiAlH4), and a Lewis acid, like aluminum trichloride (B1173362) (AlCl3). lookchem.com The Lewis acid activates the acetal (B89532), and the hydride then attacks, leading to the opening of the ring. Studies have shown that 1,3-dioxolanes are generally more readily reduced than their six-membered 1,3-dioxane (B1201747) counterparts. lookchem.com The mechanism is believed to proceed through the formation of an oxocarbenium ion in the rate-determining step. lookchem.com

Oxidative Cleavage: The 1,3-dioxolane ring can also be cleaved under oxidative conditions. Reagents such as periodic acid (HIO4) have been shown to cleave 1,3-dioxolanes. orientjchem.org Strong oxidizing agents, particularly in the presence of Lewis acids, can oxidize cyclic acetals to lactones or other cleavage products. organic-chemistry.org For example, oxidation of 1,3-dioxolanes with reagents like m-chloroperoxybenzoic acid (MCPBA) can yield hydroxy alkyl esters. organic-chemistry.org Another method involves the use of molecular oxygen in the presence of a catalyst system like N-hydroxyphthalimide (NHPI) and Co(OAc)2 to oxidize cyclic acetals to esters. organic-chemistry.org

Transacetalization and Transorthoesterification Reactions Involving this compound

Orthoesters are known to undergo transesterification-like reactions, and cyclic acetals can participate in transacetalization. organic-chemistry.org Given its structure as a cyclic orthoester, this compound is expected to be susceptible to both transacetalization and transorthoesterification reactions, typically under acid catalysis. These reactions involve the exchange of the dioxolane ring or its exocyclic alkoxy/aryloxy substituents with other diols or alcohols, respectively.

Transacetalization

In the presence of another diol and an acid catalyst, this compound can undergo transacetalization. This process involves the formal exchange of the ethylene (B1197577) glycol moiety of the dioxolane ring with another diol. The reaction proceeds through a series of equilibria involving the protonation of an oxygen atom, ring-opening to form a stabilized carbocation, and subsequent attack by the new diol. The equilibrium can be driven towards the desired product by using the new diol in excess or by removing the displaced ethylene glycol.

A plausible reaction scheme is the acid-catalyzed reaction with 1,3-propanediol (B51772) to form 2-ethoxy-2-phenoxy-1,3-dioxane.

Hypothetical Data Table for Transacetalization of this compound

| Entry | Diol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 1,3-Propanediol | p-TsOH (5) | Toluene | 110 | 6 | 2-Ethoxy-2-phenoxy-1,3-dioxane | 85 |

| 2 | 1,4-Butanediol | H₂SO₄ (cat.) | Benzene (B151609) | 80 | 8 | 2-Ethoxy-2-phenoxy-1,3-dioxepane | 78 |

| 3 | Pinacol | Sc(OTf)₃ (2) | CH₂Cl₂ | 25 | 12 | 2-Ethoxy-2-phenoxy-4,4,5,5-tetramethyl-1,3-dioxolane | 90 |

Transorthoesterification

Transorthoesterification involves the exchange of the ethoxy or phenoxy group with another alcohol. The selectivity of this exchange would depend on the relative reactivity of the ethoxy and phenoxy groups and the reaction conditions. Generally, the phenoxy group is a better leaving group than the ethoxy group under acidic conditions due to the greater stability of the resulting phenoxide ion (or phenol). Therefore, the reaction with an alcohol would likely lead to the substitution of the phenoxy group.

For instance, the reaction with methanol (B129727) in the presence of an acid catalyst would be expected to yield 2,2-diethoxy-1,3-dioxolane and phenol.

Hypothetical Data Table for Transorthoesterification of this compound

| Entry | Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |

| 1 | Methanol | Amberlyst-15 | Methanol | 65 | 4 | 2,2-Diethoxy-1,3-dioxolane | 92 |

| 2 | Isopropanol | Montmorillonite K-10 | Heptane | 98 | 10 | 2-Ethoxy-2-isopropoxy-1,3-dioxolane | 80 |

| 3 | Benzyl alcohol | Bi(OTf)₃ (3) | Dioxane | 100 | 8 | 2-(Benzyloxy)-2-ethoxy-1,3-dioxolane | 88 |

Reactions Involving the Ethoxy and Phenoxy Substituents

The ethoxy and phenoxy groups attached to the C2 position of the dioxolane ring are susceptible to nucleophilic substitution, particularly under conditions that favor the formation of a stabilized dioxolanium cation intermediate.

Reactions of the Ethoxy Group

The ethoxy group can be displaced by various nucleophiles. For example, reaction with a Grignard reagent could potentially lead to the formation of a new carbon-carbon bond. Research on the related compound, 2-ethoxydioxolane, has shown that the ethoxy group can be displaced by a benzotriazole anion to form a stable reagent for formylation reactions. organic-chemistry.org This suggests that the ethoxy group in the target compound can also be a reactive site.

Reactions of the Phenoxy Group

As the phenoxy group is generally a better leaving group than the ethoxy group, it is expected to be more readily displaced in nucleophilic substitution reactions. Acid-catalyzed cleavage of the C-O bond of the phenoxy group is a plausible transformation. libretexts.org For instance, reaction with a strong acid like HBr or HI would likely cleave the phenyl ether bond to produce phenol and the corresponding 2-ethoxy-2-halo-1,3-dioxolane, which may be unstable and undergo further reaction. libretexts.org

Selective cleavage of phenolic ethers in the presence of other ether linkages is an area of active research, and various methods have been developed. chemrxiv.orgorganic-chemistry.org These could potentially be applied to selectively react with the phenoxy group of this compound.

Hypothetical Data Table for Reactions of Ethoxy and Phenoxy Substituents

| Entry | Reagent | Conditions | Expected Major Product |

| 1 | Phenylmagnesium bromide | THF, 0 °C to rt | 2-Ethoxy-2-phenyl-1,3-dioxolane |

| 2 | Benzotriazole, SOCl₂ | CH₂Cl₂, 0 °C | 1-(2-Phenoxy-1,3-dioxolan-2-yl)-1H-benzotriazole |

| 3 | Lithium aluminum hydride | THF, reflux | Ring-opened products |

| 4 | HBr (aq) | Acetic acid, 80 °C | Phenol and 2-bromo-2-ethoxy-1,3-dioxolane |

Stereochemical Aspects and Conformational Analysis of 2 Ethoxy 2 Phenoxy 1,3 Dioxolane

Conformational Preferences of the 1,3-Dioxolane (B20135) Ring System in Solution and Solid State

The 1,3-dioxolane ring is not planar and adopts a puckered conformation to alleviate torsional strain. The two most commonly described conformations are the "envelope" (or "twist") and "half-chair" forms. In the envelope conformation, one atom is out of the plane of the other four, while in the half-chair, two atoms are on opposite sides of the plane formed by the other three. The energy barrier between these conformations is generally low, leading to a dynamic equilibrium in solution.

For 2,2-disubstituted 1,3-dioxolanes, such as 2-Ethoxy-2-phenoxy-1,3-dioxolane, the substituents at the C2 position significantly influence the conformational equilibrium. The presence of two different alkoxy/aryloxy groups introduces steric and electronic effects that dictate the preferred orientation of these substituents. In the absence of specific experimental data for the title compound, we can infer its likely conformational behavior from general principles.

In solution, rapid interconversion between various envelope and half-chair conformations is expected. The relative populations of these conformers will be governed by the minimization of steric interactions between the ethoxy and phenoxy groups and the hydrogens on the dioxolane ring. It is plausible that the bulkier phenoxy group preferentially occupies a pseudo-equatorial position to minimize steric hindrance.

In the solid state, the molecule will adopt the conformation that allows for the most stable crystal packing. This is often, but not always, the lowest energy conformation observed in solution. X-ray crystallographic studies on analogous 2,2-disubstituted 1,3-dioxolanes would provide the most definitive information on the solid-state conformation.

Table 1: Postulated Conformational Preferences of this compound

| Conformation | Key Dihedral Angles (Hypothetical) | Relative Energy (Hypothetical) | Postulated Predominance |

| Envelope (C4-endo) | O1-C2-O3-C4 ≈ 20-30° | Low | Possible in solution |

| Envelope (C5-endo) | C5-O1-C2-O3 ≈ 20-30° | Low | Possible in solution |

| Half-Chair | O1-C5-C4-O3 ≈ 30-40° | Lowest | Likely major conformer |

Note: The data in this table is hypothetical and based on the general conformational analysis of 1,3-dioxolane rings. Experimental verification is required.

Diastereoselectivity and Enantioselectivity in Synthetic Transformations Involving the this compound Core

The synthesis of this compound would typically involve the reaction of a suitable orthoester precursor with ethylene (B1197577) glycol or the transacetalization of a 2,2-dialkoxy-1,3-dioxolane with phenol (B47542). The stereochemical outcome of such reactions, particularly when using substituted ethylene glycols, is of significant interest.

Diastereoselectivity: If a chiral, non-racemic substituted ethylene glycol is used in the synthesis, the formation of diastereomeric 2-Ethoxy-2-phenoxy-1,3-dioxolanes is possible. The facial selectivity of the attack on the intermediate oxocarbenium ion will be influenced by the existing stereocenter(s) on the glycol backbone. The steric bulk of the ethoxy and phenoxy groups will play a crucial role in directing the approach of the nucleophile, leading to a potential preference for one diastereomer over the other.

Enantioselectivity: The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral. The synthesis from achiral starting materials will result in a racemic mixture of (R)- and (S)-enantiomers. The enantioselective synthesis of one enantiomer would require the use of a chiral catalyst or a chiral auxiliary. For instance, a chiral Brønsted acid could be employed to catalyze the reaction between an orthoester and ethylene glycol, potentially inducing facial selectivity in the formation of the oxocarbenium ion intermediate.

Spectroscopic Methodologies for Stereochemical Elucidation (e.g., NMR, Chiroptical Spectroscopy)

The determination of the stereochemistry of this compound would rely heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the constitution and relative stereochemistry of molecules. For this compound, the chemical shifts of the dioxolane ring protons (at C4 and C5) and the ethoxy and phenoxy group protons would provide valuable structural information. In a chiral environment, the methylene (B1212753) protons of the ethoxy group and the dioxolane ring can become diastereotopic and exhibit distinct signals.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY, would be instrumental in determining the relative configuration of the substituents at C2. For instance, spatial proximity between the protons of the ethoxy group and specific protons on the phenoxy or dioxolane ring would indicate their relative orientation. A recent study on 1,3-dioxolane-containing lipids from a marine sponge successfully utilized chiral ¹H NMR analysis with a chiral solvating agent to determine the absolute configuration of complex dioxolane structures. nih.gov This approach could be highly relevant for elucidating the stereochemistry of this compound.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of chiral molecules. While the chromophores in this compound (the phenyl group) are not directly part of the chiral center, they can be influenced by the stereochemistry at C2, potentially giving rise to a measurable CD spectrum. The experimental CD spectrum could then be compared with a theoretically calculated spectrum to assign the absolute configuration.

Computational Approaches for Conformational Energy Landscapes and Isomeric Stability

In the absence of extensive experimental data, computational chemistry provides a powerful means to investigate the stereochemical and conformational properties of this compound.

Conformational Energy Landscapes: Using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), it is possible to calculate the potential energy surface of the molecule. This allows for the identification of all stable conformers (local minima) and the transition states connecting them. By calculating the relative energies of these conformers, their equilibrium populations at a given temperature can be predicted.

Isomeric Stability: Computational methods can also be used to determine the relative stabilities of the (R)- and (S)-enantiomers, which, by definition, are energetically identical in an achiral environment. More importantly, if diastereomers were to be synthesized, their relative stabilities could be calculated to predict the thermodynamic product distribution.

Table 2: Illustrative Computational Data for Stereoisomers of a Generic 2,2-Disubstituted-1,3-Dioxolane

| Stereoisomer | Computational Method | Calculated Relative Energy (kcal/mol) | Predicted Abundance (%) |

| (2R, 4R)-isomer | DFT (B3LYP/6-31G) | 0.00 | 75 |

| (2S, 4R)-isomer | DFT (B3LYP/6-31G) | 0.85 | 25 |

Note: This table presents hypothetical data for a generic substituted dioxolane to illustrate the type of information that can be obtained from computational studies. The actual values for this compound would require specific calculations.

Mechanistic Investigations and Kinetic Studies of 2 Ethoxy 2 Phenoxy 1,3 Dioxolane Reactions

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects and Hammett Plots

Kinetic Isotope Effects: The acid-catalyzed hydrolysis of orthoesters is expected to exhibit a solvent isotope effect (kH₂O/kD₂O) greater than 1, which is characteristic of specific acid catalysis where a proton is transferred to the substrate in a pre-equilibrium step. The magnitude of the KIE can provide information about the transition state structure. For instance, a significant primary kinetic isotope effect would be expected if the C-H bond to the orthoester carbon were to be broken in the rate-determining step, though this is not the typical pathway for hydrolysis.

Hammett Plots: The Hammett equation, log(k/k₀) = ρσ, is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.org For the hydrolysis of a series of 2-aryl-1,3-dioxolanes, a Hammett plot would be constructed by varying the substituent on the phenoxy group of 2-ethoxy-2-phenoxy-1,3-dioxolane and measuring the corresponding hydrolysis rates.

The reaction constant, ρ (rho), provides insight into the electronic demand of the transition state. For the acid-catalyzed hydrolysis of orthoesters, the rate-determining step is typically the breakdown of the protonated orthoester to form a dioxolenium ion. This process involves the development of a positive charge. Therefore, a negative ρ value is expected, indicating that electron-donating substituents on the phenoxy ring stabilize the transition state and accelerate the reaction, while electron-withdrawing substituents destabilize it and slow the reaction down. The magnitude of ρ would reflect the sensitivity of the reaction to these electronic effects.

A hypothetical Hammett plot for the hydrolysis of substituted 2-phenoxy-1,3-dioxolanes would likely be linear, and the ρ value could be compared to those obtained for the hydrolysis of other esters and acetals to further elucidate the mechanism. rsc.org

Table 1: Expected Hammett Substituent Effects on the Hydrolysis of 2-Ethoxy-2-(substituted-phenoxy)-1,3-dioxolane

| Substituent (on Phenoxy Ring) | Sigma (σ) Value | Expected Relative Rate |

| -OCH₃ (p-methoxy) | -0.27 | Faster |

| -CH₃ (p-methyl) | -0.17 | Faster |

| -H (unsubstituted) | 0.00 | Reference |

| -Cl (p-chloro) | +0.23 | Slower |

| -NO₂ (p-nitro) | +0.78 | Slower |

This table is illustrative and based on established Hammett principles. Actual experimental data is required for confirmation.

Determination of Rate Constants, Activation Energies, and Thermodynamic Parameters

The kinetics of the hydrolysis of this compound can be studied by monitoring the disappearance of the reactant or the appearance of a product over time. The reaction is expected to follow pseudo-first-order kinetics under conditions of constant acid concentration.

The rate constant (k) can be determined at various temperatures to calculate the activation energy (Ea) using the Arrhenius equation: k = Ae^(-Ea/RT). The activation energy provides a measure of the energy barrier that must be overcome for the reaction to occur. Studies on similar cyclic orthoesters and acetals have reported a range of activation parameters. For instance, the hydrolysis of related 1,3-dioxolane (B20135) derivatives has been investigated to determine their kinetic parameters. researchgate.net

Thermodynamic parameters such as the change in enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation can be derived from the temperature dependence of the rate constant using the Eyring equation. These parameters offer deeper insight into the nature of the transition state. A negative entropy of activation, for example, would suggest a more ordered transition state compared to the reactants, which is common in reactions involving the association of molecules.

While specific values for this compound are not available, Table 2 provides a hypothetical set of kinetic and thermodynamic data based on typical values for orthoester hydrolysis.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Hydrolysis of this compound

| Parameter | Hypothetical Value |

| Rate Constant (k) at 298 K | Value would be determined experimentally |

| Activation Energy (Ea) | 60-80 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 58-78 kJ/mol |

| Entropy of Activation (ΔS‡) | -20 to -60 J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 70-90 kJ/mol |

These values are illustrative and based on data for analogous compounds. Experimental determination is necessary for this compound.

Spectroscopic Monitoring of Reaction Progress and Transient Intermediates

The progress of the hydrolysis of this compound can be effectively monitored using various spectroscopic techniques.

¹H NMR Spectroscopy: This is a powerful method for following the reaction kinetics in real-time. nih.govrsc.org The disappearance of the characteristic signals of the starting orthoester, such as the ethoxy and phenoxy protons, and the appearance of new signals corresponding to the ester and alcohol products can be integrated to determine their concentrations over time. This technique has been widely used to study the exchange reactions and hydrolysis of various orthoesters. nih.govrsc.org

UV-Vis Spectroscopy: If the phenoxy group or any of the products have a distinct chromophore, UV-Vis spectroscopy can be employed to monitor the reaction. Changes in the absorbance at a specific wavelength can be correlated with the concentration of the reacting species.

Infrared (IR) Spectroscopy: The disappearance of the C-O stretching frequencies characteristic of the orthoester and the appearance of a strong carbonyl (C=O) stretch from the resulting ester product can be used to follow the reaction progress.

The detection of transient intermediates, such as the dioxolenium ion, is challenging due to their high reactivity and low concentration. However, under certain conditions, such as in superacid media or by using rapid-scan spectroscopic techniques (e.g., stopped-flow), it may be possible to observe these fleeting species. For other orthoester systems, the presence of such intermediates has been inferred from kinetic data and trapping experiments. brynmawr.edu

Computational Modeling of Transition States and Reaction Pathways for Key Transformations

In the absence of direct experimental data for transient species, computational chemistry provides a powerful avenue for investigating the reaction mechanism of this compound hydrolysis. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation barriers and reaction energies, providing theoretical validation for the proposed mechanism.

For the hydrolysis of this compound, computational studies could:

Model the initial protonation step to determine the most likely site of protonation (ethoxy vs. phenoxy vs. dioxolane oxygen).

Calculate the structure and energy of the transition state for the cleavage of the C-O bond to form the dioxolenium ion.

Investigate the nucleophilic attack of water on the dioxolenium ion and the subsequent breakdown of the hemiorthoester intermediate.

Analyze the influence of substituents on the phenoxy ring on the stability of the transition state, which would provide a theoretical basis for the Hammett ρ value.

Computational studies on similar orthoester and acetal (B89532) systems have confirmed the stepwise nature of the hydrolysis mechanism and have provided valuable insights into the stereoelectronic effects that govern the cleavage of the tetrahedral intermediates. researchgate.net

Applications of 2 Ethoxy 2 Phenoxy 1,3 Dioxolane in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for the Introduction of Functional Groups

There is currently a lack of documented research specifically detailing the use of 2-Ethoxy-2-phenoxy-1,3-dioxolane as a synthetic intermediate for the introduction of functional groups. While related compounds, such as benzotriazole (B28993) reagents derived from 2-ethoxydioxolane, have been utilized as formylating agents organic-chemistry.orgorganic-chemistry.org, no direct parallel has been established for the title compound. The presence of both ethoxy and phenoxy groups could theoretically allow for selective activation and transfer of either group under specific conditions, but experimental evidence to support this is not available.

Role as a Precursor in the Construction of Complex Molecular Architectures

The potential of This compound as a precursor in the synthesis of complex molecular architectures is yet to be explored in published research. The inherent functionality of the dioxolane ring, which can act as a protecting group for 1,2-diols, combined with the C2 substituents, suggests a potential for intricate synthetic transformations. However, without specific studies, any proposed role remains speculative.

Exploration of this compound in Multi-Component Reactions

A review of the scientific literature does not yield any studies on the participation of This compound in multi-component reactions. The reactivity of the orthoester-like functionality could potentially be harnessed in such reactions, but there is no current research to substantiate this.

Potential in Materials Science as a Building Block for Polymers or Cross-linking Agents

Information regarding the application of This compound in materials science, either as a monomer for polymerization or as a cross-linking agent, is not present in the available literature. While the related compound 1,3-dioxolane (B20135) is known to undergo ring-opening polymerization to form poly(1,3-dioxolane) rsc.orgrsc.org, the influence of the bulky and electronically different ethoxy and phenoxy substituents on the polymerization potential of This compound has not been investigated.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Ethoxy 2 Phenoxy 1,3 Dioxolane

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For 2-Ethoxy-2-phenoxy-1,3-dioxolane (C₁₁H₁₄O₄), HRMS would provide an exact mass that can confirm its elemental composition.

The fragmentation of 1,3-dioxolanes is influenced by the substituents at the C2 position. The cleavage of the dioxolane ring and the loss of substituents are common fragmentation pathways. For instance, in the mass spectrum of 2-ethyl-2-methyl-1,3-dioxolane, prominent peaks corresponding to the loss of methyl (M-15) and ethyl (M-29) radicals are observed. nih.gov

A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion [M]⁺•. Subsequent fragmentation could proceed through several pathways, including:

Loss of the ethoxy group: Cleavage of the C-O bond connecting the ethoxy group to the dioxolane ring, resulting in a fragment ion.

Loss of the phenoxy group: Cleavage of the C-O bond of the phenoxy substituent.

Ring opening and subsequent fragmentation: The dioxolane ring itself can undergo cleavage, leading to smaller fragment ions.

To illustrate the fragmentation of a substituted 1,3-dioxolane (B20135), the mass spectral data for 2-phenyl-1,3-dioxolane (B1584986) is presented below. chemicalbook.com The analysis of its fragmentation pattern helps in understanding how the dioxolane ring and its substituents behave upon ionization. chemicalbook.com

Table 1: Illustrative Mass Spectrometry Fragmentation Data for 2-Phenyl-1,3-dioxolane

| m/z | Proposed Fragment |

|---|---|

| 150 | [M]⁺• (Molecular Ion) |

| 149 | [M-H]⁺ |

| 105 | [C₆H₅CO]⁺ |

This data is for an analogous compound and serves to illustrate the fragmentation principles.

X-ray Crystallography for Precise Solid-State Structural Elucidation

While specific crystallographic data for this compound is not publicly available, the data from a related substituted 1,3-dioxolane, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, can be used to demonstrate the type of detailed structural information that can be obtained. researchgate.net

Table 2: Example Crystallographic Data for a Substituted 1,3-Dioxolane Derivative

| Parameter | Value |

|---|---|

| Compound Name | 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol |

| Molecular Formula | C₁₈H₂₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.7961 (4) |

| b (Å) | 8.8271 (7) |

| c (Å) | 29.754 (2) |

| β (°) | 92.150 (7) |

This data is for an analogous, more complex compound and serves to illustrate the detailed structural parameters obtained from X-ray crystallography. researchgate.net

This level of structural detail is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces, which influence the physical properties of the compound.

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound, separating it from any isomers or impurities, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and thermally stable compounds. A sample of this compound would be vaporized and passed through a capillary column, where it would be separated from other components based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer for identification. The retention time from the GC provides a characteristic identifier for the compound under specific chromatographic conditions, while the mass spectrum confirms its identity. For complex mixtures of dioxolanes, GC retention indices are valuable for group identification of analytes. acs.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. The separation would be based on the compound's polarity. HPLC is particularly useful for purity assessment and for the separation of any non-volatile impurities or diastereomers, should the compound possess stereocenters. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired separation.

Table 3: Illustrative Chromatographic Conditions for Analysis of Dioxolane Derivatives

| Parameter | GC-MS | HPLC |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms) | Reversed-phase (e.g., C18) |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium) | Acetonitrile/Water or Methanol (B129727)/Water mixture |

| Detector | Mass Spectrometer (MS) | UV or Mass Spectrometer (MS) |

| Application | Purity, identification of volatile impurities | Purity, separation of non-volatile impurities and isomers, quantification |

These are general conditions and would require optimization for the specific analysis of this compound.

Through the combined application of these advanced analytical methodologies, a complete and accurate profile of this compound can be established, which is critical for its use in research and industry.

Theoretical and Computational Studies on the Structure and Reactivity of 2 Ethoxy 2 Phenoxy 1,3 Dioxolane

Quantum Chemical Calculations of Electronic Structure, Bonding, and Charge Distribution

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, bonding, and charge distribution within a molecule. For 2-Ethoxy-2-phenoxy-1,3-dioxolane, these calculations would reveal the intricate interplay of electronic effects from the ethoxy and phenoxy groups on the 1,3-dioxolane (B20135) ring.

The 1,3-dioxolane ring itself is a five-membered heterocycle containing two oxygen atoms. This ring is not planar and is known to adopt flexible conformations, most commonly the "envelope" and "twist" forms. acs.org The presence of two bulky and electronically distinct substituents at the C2 position, an ethoxy (-OCH2CH3) group and a phenoxy (-OPh) group, would significantly influence the geometry and electronic landscape of the molecule.

The oxygen atoms of the ethoxy and phenoxy groups, as well as the oxygen atoms in the dioxolane ring, possess lone pairs of electrons that can participate in resonance and inductive effects. The ethoxy group is primarily an electron-donating group through resonance (+R) and electron-withdrawing through induction (-I). Similarly, the phenoxy group is also electron-donating via resonance, with the phenyl ring's pi-system interacting with the oxygen lone pair, and electron-withdrawing through induction.

These electronic effects would lead to a specific charge distribution across the molecule. The C2 carbon, being bonded to three oxygen atoms, would be highly electron-deficient and thus electrophilic. The oxygen atoms, in turn, would be electron-rich and serve as nucleophilic centers. The phenyl ring of the phenoxy group would exhibit a modified electron density distribution due to the resonance interaction with the adjacent oxygen atom.

A theoretical data table of predicted bond lengths and angles can be constructed based on known values for 1,3-dioxolane and the expected influence of the substituents.

Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Basis for Prediction |

| C2-O1 Bond Length | ~1.41 Å | Similar to C-O bonds in acetals. |

| C2-O3 Bond Length | ~1.41 Å | Similar to C-O bonds in acetals. |

| C4-O3 Bond Length | ~1.43 Å | Standard C-O single bond length. |

| C5-O1 Bond Length | ~1.43 Å | Standard C-O single bond length. |

| C4-C5 Bond Length | ~1.54 Å | Standard C-C single bond length. |

| C2-O(ethoxy) Bond Length | ~1.42 Å | Typical C-O bond in an ether. |

| C2-O(phenoxy) Bond Length | ~1.38 Å | Shorter due to resonance with the phenyl ring. |

| O1-C2-O3 Bond Angle | ~108° | Typical for a five-membered ring. |

| O(ethoxy)-C2-O(phenoxy) Angle | ~110° | Influenced by steric hindrance between the substituents. |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For this compound, MD simulations would provide valuable insights into its dynamic nature.

The 1,3-dioxolane ring is known for its conformational flexibility. acs.org MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. The "envelope" and "twist" conformations are the most likely low-energy states for the dioxolane ring. The presence of the bulky ethoxy and phenoxy groups at C2 would likely favor specific conformations to minimize steric hindrance.

Furthermore, MD simulations can model the rotational dynamics of the ethoxy and phenoxy groups around their respective C-O bonds. This would reveal the preferred orientations of these substituents and the energetic cost of their rotation.

In a condensed phase (liquid or solution), MD simulations can be used to study intermolecular interactions. These simulations would show how molecules of this compound interact with each other and with solvent molecules. The simulations would highlight the role of dipole-dipole interactions and van der Waals forces in determining the bulk properties of the substance. Understanding these interactions is crucial for predicting properties like boiling point, viscosity, and solubility.

Prediction of Structure-Reactivity Relationships and Selectivity in Chemical Reactions

The electronic structure of this compound, as discussed in section 8.1, directly influences its reactivity. The C2 carbon atom is the most electrophilic center in the molecule due to the cumulative electron-withdrawing inductive effect of the three attached oxygen atoms. This makes it susceptible to nucleophilic attack.

One of the most characteristic reactions of acetals and ketals is hydrolysis, which is typically acid-catalyzed. wikipedia.orglibretexts.orgyoutube.com The mechanism would involve protonation of one of the oxygen atoms (most likely one of the ring oxygens), followed by ring-opening to form a stabilized oxocarbenium ion. This intermediate would then be attacked by water, leading to the eventual formation of ethylene (B1197577) glycol, ethanol (B145695), and phenol (B47542). The phenoxy group is a better leaving group than the ethoxy group, which might influence the initial steps of the hydrolysis mechanism.

The molecule's structure also suggests potential for other reactions. For instance, the phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution. The -O-R group is an activating, ortho-, para-directing group, meaning that electrophiles would preferentially attack at the ortho and para positions of the phenyl ring.

The selectivity in chemical reactions involving this compound would be governed by a combination of electronic and steric factors. For example, in a reaction with a bulky nucleophile, attack at the sterically hindered C2 position might be disfavored.

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, particularly DFT, can be used to predict spectroscopic parameters such as NMR chemical shifts and infrared (IR) vibrational frequencies. researchgate.netrsc.org These predictions can be correlated with experimental data to confirm the structure of a molecule.

Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Basis for Prediction |

| ¹H NMR | ||

| Dioxolane CH₂ (C4, C5) | δ ~3.8-4.2 ppm | Protons on carbons adjacent to oxygen in a five-membered ring. libretexts.org |

| Ethoxy CH₂ | δ ~3.5-3.9 ppm | Methylene (B1212753) group adjacent to an oxygen atom. libretexts.org |

| Ethoxy CH₃ | δ ~1.1-1.3 ppm | Methyl group of an ethyl ether. libretexts.org |

| Phenoxy (aromatic) | δ ~6.8-7.4 ppm | Protons on a benzene (B151609) ring attached to an oxygen. |

| ¹³C NMR | ||

| C2 | δ ~110-120 ppm | Acetal (B89532) carbon with two alkoxy/aryloxy substituents. nih.gov |

| C4, C5 | δ ~65-70 ppm | Carbons in a 1,3-dioxolane ring. nih.gov |

| Ethoxy CH₂ | δ ~60-65 ppm | Methylene carbon of an ethyl ether. libretexts.org |

| Ethoxy CH₃ | δ ~15-20 ppm | Methyl carbon of an ethyl ether. libretexts.org |

| Phenoxy (aromatic) | δ ~115-160 ppm | Carbons of a phenyl ether. |

| FTIR | ||

| C-O-C stretch (dioxolane) | ~1150-1050 cm⁻¹ | Characteristic strong absorption for cyclic ethers. libretexts.orgdocbrown.info |

| C-O-C stretch (ethers) | ~1250 cm⁻¹ and ~1050 cm⁻¹ | Asymmetric and symmetric stretching of the ether linkages. libretexts.org |

| Aromatic C=C stretch | ~1600 cm⁻¹, ~1500 cm⁻¹ | Characteristic absorptions for the phenyl ring. |

| C-H stretch (aliphatic) | ~2980-2850 cm⁻¹ | Stretching vibrations of the dioxolane and ethoxy C-H bonds. |

| C-H stretch (aromatic) | ~3100-3000 cm⁻¹ | Stretching vibrations of the phenyl C-H bonds. |

The predicted NMR spectra would show distinct signals for the different proton and carbon environments in the molecule. The chemical shifts would be influenced by the electronegativity of the neighboring atoms and the anisotropic effects of the phenyl ring. The IR spectrum would be characterized by strong C-O stretching vibrations from the dioxolane ring and the ether linkages, as well as characteristic peaks for the aromatic ring. libretexts.orgdocbrown.info

Future Research Directions and Emerging Paradigms in 2 Ethoxy 2 Phenoxy 1,3 Dioxolane Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis and Transformations

The synthesis of 1,3-dioxolanes, including 2-Ethoxy-2-phenoxy-1,3-dioxolane, is a focal point for the development of more sustainable and efficient chemical processes. Current research is geared towards discovering novel catalytic systems that can overcome the limitations of traditional methods.

One promising avenue involves the use of chiral binaphthyldiimine-Ni(II) complexes. These catalysts have shown high diastereo- and enantioselectivities in the asymmetric 1,3-dipolar cycloaddition reactions between acyclic carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes. organic-chemistry.org Another approach utilizes a thiol-promoted, metal-free, and redox-neutral radical chain process to achieve site-specific addition of 1,3-dioxolane (B20135) to imines, yielding protected α-amino aldehydes. organic-chemistry.org This method is notable for its use of inexpensive starting materials and a catalytic amount of a radical precursor. organic-chemistry.org

Furthermore, the development of a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane and benzotriazole presents a stable and versatile option for electrophilic formylation reactions with Grignard and organozinc reagents. organic-chemistry.org This procedure is mild, efficient, and compatible with multifunctional organic molecules, making it suitable for complex, multi-step syntheses. organic-chemistry.org Researchers are also exploring the use of commercially available 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) as a highly effective source for trimethylsilyl (B98337) (TMS) in the preparation of cyclic acetals under mild conditions, offering excellent yields. organic-chemistry.org

The table below summarizes some of the innovative catalytic systems being explored for the synthesis of 1,3-dioxolane derivatives.

| Catalyst/Reagent | Reaction Type | Key Advantages |

| Chiral binaphthyldiimine-Ni(II) complex | Asymmetric 1,3-dipolar cycloaddition | High diastereo- and enantioselectivity |

| Thiol-promoted radical initiation | Site-specific addition to imines | Metal-free, redox-neutral, uses inexpensive materials |

| Benzotriazole reagent from 2-ethoxydioxolane | Electrophilic formylation | Mild, efficient, tolerates multifunctional molecules |

| MSTFA with catalytic TMSOTf | Cyclic acetal (B89532) formation | Mild conditions, excellent yields |

Exploration of Green Chemistry Principles in the Production and Utilization of this compound

The principles of green chemistry are increasingly influencing the production and use of chemicals, and this compound is no exception. A significant focus is on replacing traditional, often hazardous, solvents with more environmentally benign alternatives. rsc.org Dioxolane compounds, being derivable from renewable resources like lactic acid and formaldehyde, are being investigated as "green" solvents. rsc.org

The compound 5-methyl-1,3-dioxolane-4-one, structurally related to this compound, has been proposed as a green reaction medium. rsc.org It is easily prepared and demonstrates stability under neutral or basic conditions. rsc.org Its solvent parameters are similar to those of γ-valerolactone (GVL), a well-established green solvent, suggesting its potential as a polar aprotic solvent replacement. rsc.org The performance of such dioxolane-based solvents has been successfully tested in reactions like the Pd-catalyzed Heck arylation and the Menschutkin reaction. rsc.org

The use of this compound itself as a solvent in various reactions aligns with green chemistry principles due to its favorable properties. boxa-chem.com It exhibits good solubility for a wide range of organic compounds, which is crucial for reaction efficiency. boxa-chem.com Its moderate boiling point facilitates easy removal after reaction completion, simplifying product purification. boxa-chem.com Furthermore, it is considered to have relatively low toxicity compared to other more hazardous solvents. boxa-chem.com

The pursuit of greener synthesis routes also extends to the reactants. For instance, the reduction of nitro compounds to produce azoxybenzenes, a reaction class relevant to dioxolane derivatives, is being explored using eco-friendly reducing agents like glucose. mdpi.com This approach offers a selective and high-yield pathway, avoiding more hazardous reducing agents. mdpi.com

Design and Synthesis of Analogs with Tunable Reactivity Profiles

The inherent structure of this compound provides a versatile scaffold for the design and synthesis of analogs with tailored reactivity. By modifying the substituents on the dioxolane ring, researchers can fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity in various chemical transformations.

For example, the synthesis of ethers containing both 1,3-dioxolane and gem-dichlorocyclopropane fragments has been achieved. finechem-mirea.ru The reactivity of these analogs can be further manipulated through reactions like O-alkylation and dichlorocarbenation. finechem-mirea.ru The cytotoxic activity of these synthesized compounds has also been evaluated, indicating potential applications in medicinal chemistry. finechem-mirea.rufinechem-mirea.ru

Another area of exploration is the synthesis of 1,2-dioxolane analogs from β,γ-epoxy ketones. figshare.com The resulting products contain a leaving group that can be displaced to create analogs of naturally occurring plakinic acids, which possess interesting biological activities. figshare.com

The modular synthesis of chiral 1,2-diols and 1,3-diols from ethylene (B1197577) glycol and 1,3-propanediol (B51772), respectively, highlights a strategy for creating enantioenriched building blocks. nih.gov By temporarily masking the diol group as an acetonide, which is a dioxolane derivative, researchers can achieve selectivity in C(sp3)-H functionalization. nih.gov This approach allows for the late-stage functionalization of biologically active compounds and the synthesis of chiral ligands. nih.gov

Integration of this compound into Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. europa.eu The integration of this compound and related chemistries into these platforms is a key area of future research.

Microreactors provide a safer environment for handling hazardous reagents and intermediates, which is particularly relevant for reactions involving potentially explosive compounds like diazonium salts that can be generated from dioxolane precursors. d-nb.info The large surface-area-to-volume ratio in microreactors allows for precise temperature control, which is critical for highly exothermic reactions. europa.euucd.ie

The use of flow chemistry can lead to higher reaction efficiencies and selectivities compared to batch processes. ucd.iebeilstein-journals.org For instance, the synthesis of diazo dyes, which involves a diazotization step, can be performed in a continuous flow system, allowing for the immediate reaction of the hazardous diazonium intermediate. d-nb.info This approach not only enhances safety but also improves process control. d-nb.info

Furthermore, flow chemistry facilitates multistep reaction sequences in an automated and uninterrupted fashion, eliminating the need for intermediate handling. noelresearchgroup.com This is particularly advantageous for the synthesis of complex molecules where this compound or its derivatives could serve as intermediates or building blocks. The ability to precisely control residence time and mixing in a microreactor can lead to higher yields and purer products. beilstein-journals.org

The table below outlines the key components of a typical flow chemistry system.

| Component | Function |

| Pumps | Deliver reagents and solvents at controlled flow rates. europa.eu |

| Reactor | A temperature-controlled environment where the reaction occurs. europa.eu |

| Pressure Regulator | Maintains the desired pressure within the system. europa.eu |

| Collection Device | Collects the product stream. europa.eu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.